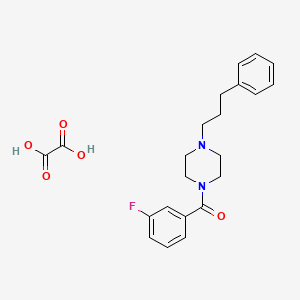![molecular formula C16H22N6S B4859010 N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE](/img/structure/B4859010.png)
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE
Overview
Description
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity, and a thiazole ring, which enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. One common method includes the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions, followed by the introduction of the thiazole ring via a condensation reaction. The final step involves the attachment of the dimethylaminopropyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE involves its interaction with specific molecular targets. The thiazole and pyrrolo[2,3-d]pyrimidine rings enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Cetylpyridinium chloride and domiphen bromide: Compounds that enhance the activity of antibiotics.
Uniqueness
N-[3-(DIMETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE stands out due to its unique combination of a pyrrolo[2,3-d]pyrimidine core and a thiazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5,6-dimethyl-7-(1,3-thiazol-2-yl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6S/c1-11-12(2)22(16-18-7-9-23-16)15-13(11)14(19-10-20-15)17-6-5-8-21(3)4/h7,9-10H,5-6,8H2,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGNVWNEULIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCN(C)C)C3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4858945.png)
![methyl 2-{[(6-bromo-2-naphthyl)oxy]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4858976.png)
![N-(PROP-2-EN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4858984.png)
![2-(3-bromo-4,5-dimethoxyphenyl)-5-ethyl-6-methyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4858990.png)
![4-(2-furylmethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4859003.png)
![[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-3-YL]{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4859006.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4859011.png)

![isopropyl 4-(4-fluorophenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4859016.png)
![(5E)-5-(4-Isopropylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B4859023.png)
![1-(2,3-DIMETHYLPHENYL)-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4859028.png)
![[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL](MORPHOLINO)METHANONE](/img/structure/B4859031.png)
